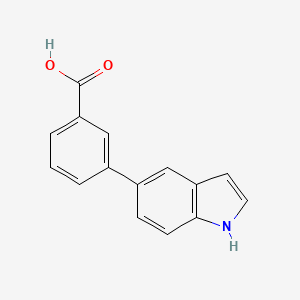

Ácido 3-(1H-indol-5-il)benzoico

Descripción general

Descripción

3-(1H-indol-5-yl)benzoic acid is a compound that features an indole moiety fused to a benzoic acid structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.

Aplicaciones Científicas De Investigación

3-(1H-indol-5-yl)benzoic acid has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and diabetes.

Mecanismo De Acción

Target of Action

The primary target of the compound 3-(1H-indol-5-yl)benzoic Acid is α-glucosidase . α-glucosidase is a carbohydrate hydrolase that plays an important role in regulating blood glucose by breaking down oligosaccharides and disaccharides to α-glucose .

Mode of Action

3-(1H-indol-5-yl)benzoic Acid interacts with α-glucosidase in a non-competitive manner . This means that the compound binds to a site on the α-glucosidase enzyme that is different from the active site, altering the enzyme’s shape and reducing its ability to bind to its substrate .

Biochemical Pathways

The inhibition of α-glucosidase by 3-(1H-indol-5-yl)benzoic Acid affects the carbohydrate digestion pathway . By inhibiting α-glucosidase, the breakdown of oligosaccharides and disaccharides to α-glucose is slowed down, which helps to control blood glucose levels . This can be particularly beneficial in the management of type 2 diabetes .

Pharmacokinetics

It is known that the presence of certain groups attached to the aryl ring can increase the lipophilic nature of the compound, thereby making the molecule more cell permeable .

Result of Action

The result of the action of 3-(1H-indol-5-yl)benzoic Acid is the inhibition of α-glucosidase, leading to a decrease in the breakdown of oligosaccharides and disaccharides to α-glucose . This results in a slower increase in blood glucose levels after a meal, which can help to manage blood glucose levels in individuals with type 2 diabetes .

Análisis Bioquímico

Biochemical Properties

3-(1H-indol-5-yl)benzoic Acid, like other indole derivatives, has been found to interact with multiple receptors, which can be helpful in developing new useful derivatives . It has been reported that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Cellular Effects

In vitro evaluation of indolyl-1,2,4-oxidizable derivatives, a group that includes 3-(1H-indol-5-yl)benzoic Acid, has shown that most of the compounds had better inhibitory activity than the reference drug (acarbose), with some compounds being the most potent inhibitors . Some selected compounds had no effect on cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells .

Molecular Mechanism

It has been found that some indolyl-1,2,4-oxidizable derivatives have non-competitive inhibition on α-glucosidase . A fluorescence quenching experiment confirmed the direct binding of these compounds to α-glucosidase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-5-yl)benzoic acid typically involves the construction of the indole ring followed by its functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. The benzoic acid moiety can then be introduced through various coupling reactions, such as Suzuki or Heck coupling .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed cross-coupling reactions are widely used in the large-scale synthesis of indole derivatives. These methods are optimized for scalability and cost-effectiveness, ensuring the efficient production of 3-(1H-indol-5-yl)benzoic acid .

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-indol-5-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

5-Hydroxyindoleacetic acid: A metabolite of serotonin.

Uniqueness

3-(1H-indol-5-yl)benzoic acid is unique due to the presence of both the indole and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .

Actividad Biológica

3-(1H-indol-5-yl)benzoic acid, a compound with the molecular formula CHNO, has garnered attention in various biological research contexts due to its potential therapeutic applications. This article synthesizes findings from diverse studies to elucidate its biological activity, mechanisms, and implications for drug development.

Chemical Structure and Properties

The structure of 3-(1H-indol-5-yl)benzoic acid features an indole moiety linked to a benzoic acid, which contributes to its unique biological properties. The compound's chemical properties enable it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that 3-(1H-indol-5-yl)benzoic acid exhibits significant antimicrobial properties. In a study comparing various compounds, it was found to demonstrate superior antibacterial potency against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin . The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a foundation for developing new antimicrobial agents.

| Microorganism | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 3.00–12.28 | Better than ampicillin |

| Escherichia coli | 4.09–16.31 | Effective against resistant strains |

| Candida albicans | 6.00–14.00 | Higher antifungal activity than bifonazole |

Antifungal Activity

The compound also exhibits notable antifungal effects, with studies reporting activity against several fungal species at concentrations lower than traditional antifungal agents . The presence of the carboxylic acid group is believed to enhance its interaction with fungal cell membranes.

Enzyme Inhibition

3-(1H-indol-5-yl)benzoic acid has been shown to inhibit key enzymes involved in pathogenic processes. For example, it inhibits the biosynthesis of aflatoxin by targeting specific enzymes in Aspergillus species, which is crucial for controlling fungal contamination in food products. The binding affinity of this compound to enzyme active sites suggests a competitive inhibition mechanism.

Cellular Effects

In vitro studies have demonstrated that this compound disrupts cellular integrity in bacterial cells, leading to cell lysis and death. Additionally, it has been observed to induce oxidative stress in cancer cells, contributing to its cytotoxic effects against various human cancer cell lines such as HepG2 and MCF-7 .

In Vivo Studies

Animal model studies have indicated that low doses of 3-(1H-indol-5-yl)benzoic acid exhibit antimicrobial and antifungal activities without significant toxicity. This highlights its potential as a safe therapeutic agent.

Cytotoxicity Tests

In vitro cytotoxicity assays reveal that the compound effectively reduces cell viability in cancer cell lines, suggesting its potential utility in cancer therapy . The IC50 values obtained from these studies demonstrate a promising therapeutic window for further investigation.

Conclusion and Future Directions

Given its diverse biological activities, including antimicrobial and anticancer properties, 3-(1H-indol-5-yl)benzoic acid represents a promising candidate for drug development. Future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular pathways affected by this compound.

- Structural Modifications : Investigating how changes in the chemical structure can enhance efficacy or reduce toxicity.

- Clinical Trials : Evaluating safety and efficacy in human populations.

The integration of computational methods alongside empirical research will facilitate the design of more potent derivatives and broaden the therapeutic applications of this indole-derived compound.

Propiedades

IUPAC Name |

3-(1H-indol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-9,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHHKQSCGXEKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399741 | |

| Record name | 3-(1H-indol-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-16-2 | |

| Record name | 3-(1H-Indol-5-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-indol-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.